1,3,5-Trimethyl-2-(2,4,6-trimethylphenyl)phosphonoylbenzene
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Overview
Description
1,3,5-Trimethyl-2-(2,4,6-trimethylphenyl)phosphonoylbenzene is an organic compound with a complex structure that includes multiple methyl groups and a phosphonoyl group
Preparation Methods
The synthesis of 1,3,5-Trimethyl-2-(2,4,6-trimethylphenyl)phosphonoylbenzene typically involves the alkylation of 1,3,5-trimethylbenzene with 2,4,6-trimethylphenylphosphonoyl chloride. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. Industrial production methods may involve the use of solid super-acidic catalysts, which allow for efficient and scalable synthesis .
Chemical Reactions Analysis
1,3,5-Trimethyl-2-(2,4,6-trimethylphenyl)phosphonoylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced phosphonoyl derivatives.
Scientific Research Applications
1,3,5-Trimethyl-2-(2,4,6-trimethylphenyl)phosphonoylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-2-(2,4,6-trimethylphenyl)phosphonoylbenzene involves its interaction with specific molecular targets. The phosphonoyl group can form strong bonds with metal ions or active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1,3,5-Trimethyl-2-(2,4,6-trimethylphenyl)phosphonoylbenzene can be compared with other similar compounds such as:
1,3,5-Trimethyl-2-(2,4,6-trimethylphenyl)methylsulfonylmethylbenzene: This compound has a similar structure but contains a sulfonyl group instead of a phosphonoyl group, leading to different chemical properties and reactivity.
2,4,6-Trimethylphenylmagnesium bromide: This Grignard reagent is used in organic synthesis and has a similar aromatic structure but different functional groups.
Properties
IUPAC Name |
1,3,5-trimethyl-2-(2,4,6-trimethylphenyl)phosphonoylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23OP/c1-11-7-13(3)17(14(4)8-11)20(19)18-15(5)9-12(2)10-16(18)6/h7-10,20H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFFYMOUWHPIBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(=O)C2=C(C=C(C=C2C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23897-16-7 |
Source
|
Record name | Bis(2,4,6-trimethylphenyl)phosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23897-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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